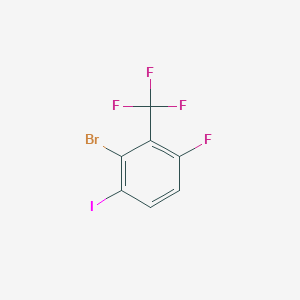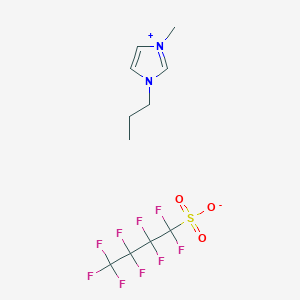
3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the imidazolium cation and the nonafluorobutane sulfonate anion contributes to its distinctive characteristics, making it useful in a wide range of applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate typically involves the following steps:
-
Formation of the Imidazolium Cation: : The imidazolium cation can be synthesized by reacting 1-methylimidazole with 1-bromopropane under reflux conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Anion Exchange: : The resulting imidazolium bromide is then subjected to an anion exchange reaction with sodium nonafluorobutane sulfonate. This reaction is typically performed in water or a polar organic solvent, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反应分析
Types of Reactions
3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The imidazolium cation can participate in nucleophilic substitution reactions, where the nonafluorobutane sulfonate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coordination Chemistry: The imidazolium cation can coordinate with metal ions, forming complexes that are useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, thiolates, and alkoxides. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield the corresponding imidazolium halide, while oxidation may produce imidazolium oxides.
科学研究应用
3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including polymerization, alkylation, and hydrogenation.
Biology: The compound is employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Industry: The compound is used in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
作用机制
The mechanism of action of 3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can interact with negatively charged sites on biomolecules or metal surfaces, while the nonafluorobutane sulfonate anion can participate in hydrogen bonding and electrostatic interactions. These interactions facilitate various chemical and biological processes, such as catalysis, extraction, and drug delivery.
相似化合物的比较
Similar Compounds
- 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Methyl-3-[3-(trimethoxysilyl)propyl]-1H-imidazol-3-ium chloride
Uniqueness
3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is unique due to its combination of the imidazolium cation and the nonafluorobutane sulfonate anion. This combination imparts high thermal stability, low volatility, and excellent solubility in various solvents, making it suitable for a wide range of applications. In comparison, other similar compounds may have different anions, which can affect their properties and applications.
属性
分子式 |
C11H13F9N2O3S |
|---|---|
分子量 |
424.29 g/mol |
IUPAC 名称 |
1-methyl-3-propylimidazol-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C7H13N2.C4HF9O3S/c1-3-4-9-6-5-8(2)7-9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h5-7H,3-4H2,1-2H3;(H,14,15,16)/q+1;/p-1 |
InChI 键 |
SDFUIOOBPCPJDJ-UHFFFAOYSA-M |
规范 SMILES |
CCCN1C=C[N+](=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12838095.png)
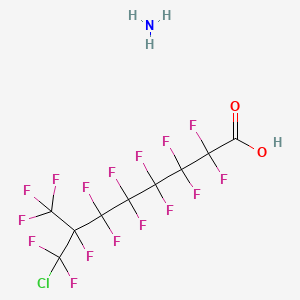
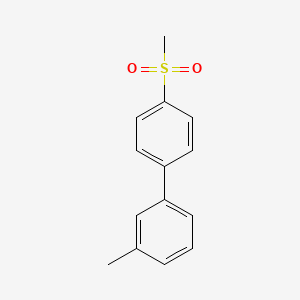


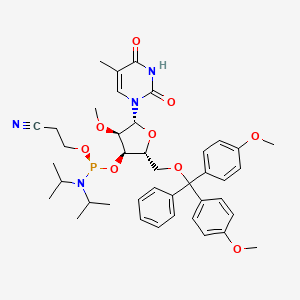
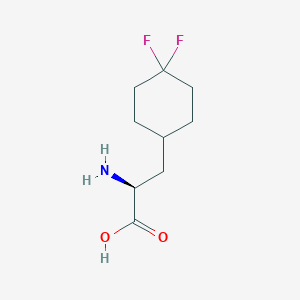
![N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide](/img/structure/B12838143.png)
